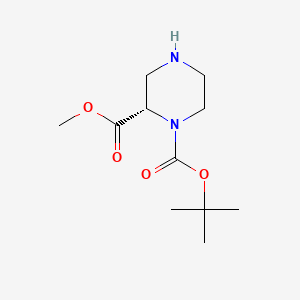

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

説明

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5) is a chiral piperazine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl ester at the C2 carboxylic acid moiety. The stereochemistry at the C2 position (S-configuration) is critical for its role in enantioselective drug design, particularly in kinase inhibitors and protease-targeted therapies .

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKHIPPSTYCKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426858 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796096-64-5 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Boc Protection of Piperazine Nitrogen

The Boc protection is commonly achieved by reacting piperazine or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This step selectively protects one nitrogen atom, preventing unwanted side reactions in subsequent steps.

- A typical procedure involves dissolving piperazine in an aqueous or organic solvent, adjusting pH to alkaline (pH > 10) using sodium carbonate or similar bases, and adding Boc anhydride dropwise at 10–30 °C.

- The reaction is maintained for 12–16 hours to ensure complete protection.

- Post-reaction, the mixture is extracted with ethyl acetate, dried, and concentrated to isolate N-Boc-piperazine.

Introduction of the Carboxylic Acid Methyl Ester Group

The carboxylic acid methyl ester at the 2-position is introduced by esterification or by starting from a chiral precursor such as (S)-piperazine-2-carboxylic acid methyl ester.

- The stereochemistry is preserved by using enantiomerically pure starting materials or by employing enzymatic kinetic resolution.

- Lipase A from Candida antarctica (CAL-A) has been demonstrated to catalyze highly enantioselective N-acylation reactions, enabling kinetic resolution of racemic mixtures to obtain the (S)-enantiomer with high enantiomeric excess (ee > 99%).

Cyclization and Purification

In some synthetic routes, cyclization is performed after Boc protection and esterification to form the piperazine ring with the desired substituents.

- For example, a three-step industrial method starts from diethanolamine, which is chlorinated with thionyl chloride to form di(2-chloroethyl)amine.

- This intermediate is then Boc-protected and finally cyclized with ammonia water at 55–65 °C to yield N-Boc piperazine.

- The product is purified by extraction with ethyl acetate and drying, yielding high purity (>99%) and high yield (~94%).

| Step | Method Description | Key Reagents | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection of Piperazine | Piperazine, Boc anhydride, Na2CO3 | 10–30 °C, 12–16 h, alkaline pH | High yield, >99% purity | Selective N-Boc protection |

| 2 | Esterification / Introduction of Methyl Ester | (S)-piperazine-2-carboxylic acid or derivatives | Enzymatic kinetic resolution with CAL-A or chemical esterification | ee > 99% (enzymatic) | Maintains stereochemistry |

| 3 | Cyclization (Industrial route) | Diethanolamine, thionyl chloride, Boc anhydride, ammonia water | Reflux, 55–65 °C for cyclization | 94.3% yield, 99.42% purity | Suitable for scale-up |

- Enzymatic kinetic resolution using lipase A from Candida antarctica (CAL-A) is a key method to obtain the (S)-enantiomer with high enantioselectivity (E > 200).

- The N-acylation reaction catalyzed by CAL-A proceeds efficiently in tert-butyl methyl ether (TBME) solvent with 2,2,2-trifluoroethyl butanoate as acyl donor.

- Dynamic kinetic resolution methods have also been developed, achieving up to 75% yield of the (S)-enantiomer in 48 hours.

The preparation of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester involves strategic Boc protection of piperazine nitrogen, stereoselective introduction of the methyl ester group, and purification steps. Industrially viable methods starting from diethanolamine provide high yield and purity. Enzymatic kinetic resolution using CAL-A lipase is a powerful approach to achieve high enantiomeric purity, essential for applications in medicinal chemistry.

This comprehensive understanding of preparation methods supports the compound’s use as a versatile intermediate in pharmaceutical synthesis.

化学反応の分析

Types of Reactions

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base. For example, hydrochloric acid or sodium hydroxide can be used.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Hydrolysis: Yields (S)-1-N-Boc-piperazine-2-carboxylic acid.

Deprotection: Yields (S)-piperazine-2-carboxylic acid methyl ester.

Substitution: Yields substituted piperazine derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its reactivity allows for the development of complex structures relevant to drug discovery .

Medicinal Chemistry

This compound has been investigated for its potential use as a building block in drug development targeting neurological and psychiatric disorders. Its structural similarity to neurotransmitter receptors suggests possible applications in neuropharmacology .

Biological Studies

Research has shown that this compound can be utilized in studies involving enzyme inhibitors and receptor ligands. Its ability to undergo metabolic deprotection allows it to interact with various biological targets, modulating their activity .

Industrial Applications

In addition to its applications in pharmaceuticals, this compound is also employed in producing specialty chemicals and advanced materials, highlighting its versatility beyond medicinal uses .

Kinetic Resolution Studies

Research indicates that this compound can undergo kinetic resolution using lipase A from Candida antarctica, achieving high enantiomeric purity. An enantioselectivity factor greater than 200 was reported, showcasing its utility in producing enantiomerically enriched products for further biological evaluation .

Cytotoxicity Assessments

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from piperazine structures have shown IC50 values in the low micromolar range against HeLa and neuroblastoma cells, indicating their potential as anticancer agents .

Synthetic Applications

The compound's versatility as a building block has been explored extensively, allowing for the synthesis of various bioactive molecules under different reaction conditions. This adaptability enhances its relevance in drug discovery processes .

作用機序

The mechanism of action of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperazine derivative upon metabolic deprotection. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Key Properties :

- Molecular Formula : C11H20N2O4

- Molecular Weight: 244.29 g/mol (monoisotopic mass: 244.1423)

- Stereochemistry : Defined stereocenter at C2 (S-configuration)

- Applications : Intermediate in synthesizing antiviral agents, kinase inhibitors, and chiral ligands .

Comparison with Similar Compounds

Stereochemical Variants: (S) vs. (R) Enantiomers

The enantiomer (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9) shares identical functional groups but differs in stereochemistry.

Key Insight : The (S)-isomer is often favored in drug development due to its compatibility with target protein binding pockets, as seen in antiviral compound 9a/9b syntheses .

Positional Isomers: C2 vs. C3 Carboxylic Acid Derivatives

Compounds like (S)-4-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS 314741-39-4) differ in the position of the carboxylic acid group.

Key Insight : The C2 derivative is more prevalent in kinase inhibitor syntheses, while the C3 isomer is leveraged for regioselective heterocyclic couplings .

Ester Group Variants: Methyl vs. Ethyl Esters

Replacing the methyl ester with ethyl or other alkyl groups alters physicochemical properties.

Key Insight : Methyl esters are preferred for rapid deprotection in multi-step syntheses, as demonstrated in the preparation of 7H-pyrrolo[2,3-d]pyrimidines .

Boc-Protected Piperazine Derivatives

Compounds with alternative N-protecting groups (e.g., Fmoc, Cbz) or substituents are also relevant.

Key Insight : Boc protection remains the gold standard for piperazine intermediates due to its stability under basic conditions and ease of removal .

Research Findings and Data Tables

NMR Spectral Comparison (Selected Signals)

生物活性

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a piperazine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. Its biological activity is primarily attributed to its role as an intermediate in the synthesis of various pharmaceuticals and its interaction with biological targets.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer pathways.

- Neuropharmacology : Its structural similarity to neurotransmitter receptors suggests possible applications in treating neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

The mechanism of action for this compound involves its conversion into active forms that interact with specific molecular targets. For instance, upon metabolic deprotection, the piperazine moiety can engage with neurotransmitter receptors or act as an enzyme inhibitor. This dual functionality enhances its therapeutic potential.

Research Findings and Case Studies

- Kinetic Resolution Studies : Research has shown that this compound can undergo kinetic resolution using lipase A from Candida antarctica, yielding high enantiomeric purity. The study reported an enantioselectivity factor (E) greater than 200, indicating the compound's utility in producing enantiomerically enriched products for further biological evaluation .

- Cytotoxicity Assessments : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds derived from piperazine structures have shown IC50 values in the low micromolar range against HeLa and neuroblastoma cells, suggesting their potential as anticancer agents .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, allowing for the development of various bioactive molecules. Its reactivity under different conditions has been explored to enhance the synthesis of complex structures relevant to drug discovery .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Boc protection of the piperazine nitrogen, followed by esterification. A typical procedure involves reacting 1-dimethylethyl (2S)-2-methyl-1-piperazine carboxylate with TBDMSCl (trimethylsilyl chloride) in THF under anhydrous conditions, followed by Boc-group introduction using (Boc)₂O (di-tert-butyl dicarbonate) . Optimization includes controlling reaction temperature (room temperature for TBDMSCl addition, 0°C for Boc protection) and stoichiometric ratios (e.g., 1.6 M n-BuLi in hexane for deprotonation) . Yield improvements may require inert atmosphere (N₂/Ar) and moisture-free solvents .

Q. How is this compound characterized to confirm its stereochemical purity and structural integrity?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc-group integration (~1.4 ppm for tert-butyl protons) and methyl ester resonance (~3.7 ppm for OCH₃) .

- LCMS : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~229 for C₁₁H₂₁N₂O₄) and assess purity (>95% by HPLC) .

- Chiral HPLC : To distinguish the (S)-enantiomer from racemic mixtures using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- PPE : Respirators (NIOSH-approved) and safety goggles to prevent inhalation/eye contact (H319: serious eye irritation) .

- Ventilation : Use fume hoods to avoid dust/aerosol formation (H315: skin irritation) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid dry sweeping to prevent dispersion .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as a chiral intermediate in synthesizing antipsychotics and peptidomimetics. The Boc group protects the piperazine nitrogen during coupling reactions, while the methyl ester facilitates later hydrolysis to carboxylic acids for amide bond formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- HOMO-LUMO gaps : To assess nucleophilic/electrophilic sites (e.g., Boc-group electron-withdrawing effects) .

- Natural Bond Orbital (NBO) analysis : To evaluate hyperconjugative interactions stabilizing the piperazine ring .

- Molecular Electrostatic Potential (MEP) : Maps surface charge distribution, guiding functionalization at the methyl ester or Boc-protected amine .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Methodological Answer : Steric effects from the Boc group and chiral catalysts (e.g., (R)- or (S)-BINOL) control enantioselectivity. For example, using (-)-chlorophosphine in ethanol yields the (S)-enantiomer with >90% ee, as confirmed by polarimetry . Kinetic resolution via LiAlH₄ reduction in THF can further enrich enantiopurity .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

- Methodological Answer :

- Solvent Effects : Simulate solvent polarity (e.g., THF vs. CH₃CN) using COSMO-RS models to reconcile DFT-predicted vs. observed yields .

- Transition State Analysis : Identify unaccounted intermediates (e.g., silyl ethers from TBDMSCl) that may lower experimental yields .

Q. How is this compound utilized in peptidomimetic drug design?

- Methodological Answer : The piperazine core mimics peptide turn structures. Post-synthetic modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。